N-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16365969
InChI: InChI=1S/C16H14N4O3S2/c1-20-15(13-3-2-6-24-13)18-19-16(20)25-8-14(21)17-10-4-5-11-12(7-10)23-9-22-11/h2-7H,8-9H2,1H3,(H,17,21)
SMILES:
Molecular Formula: C16H14N4O3S2
Molecular Weight: 374.4 g/mol

N-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC16365969

Molecular Formula: C16H14N4O3S2

Molecular Weight: 374.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C16H14N4O3S2
Molecular Weight 374.4 g/mol
IUPAC Name N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C16H14N4O3S2/c1-20-15(13-3-2-6-24-13)18-19-16(20)25-8-14(21)17-10-4-5-11-12(7-10)23-9-22-11/h2-7H,8-9H2,1H3,(H,17,21)
Standard InChI Key JNXCSHSYLJWKFI-UHFFFAOYSA-N
Canonical SMILES CN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CS4

Introduction

N-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound featuring a benzodioxole ring, a triazole ring, and a thiophene moiety. This compound is primarily studied for its potential pharmaceutical applications due to its unique chemical properties and biological activities. It is classified under the category of organic compounds and has been referenced in patent literature and chemical databases, indicating its relevance in drug design and development.

Synthesis and Chemical Reactions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves multiple steps, including the formation of the benzodioxole and triazole rings, followed by coupling reactions with thiophene derivatives. The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed to analyze the purity of the final product.

Biological Activities and Potential Applications

Research indicates that compounds with similar structures often interact with protein targets involved in disease pathways, suggesting that this compound could have therapeutic potential in treating conditions like cancer or infectious diseases. The mechanism of action involves interaction with specific biological targets, potentially inhibiting certain enzymes by binding to their active sites or modulating signaling pathways related to cellular processes such as proliferation or apoptosis.

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